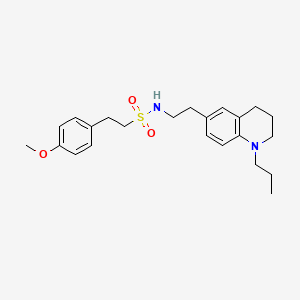
2-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H32N2O3S and its molecular weight is 416.58. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Interactions
- Intramolecular Interactions : A study by Gelbrich, Haddow, and Griesser (2011) on a related compound, "N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide", demonstrated intramolecular interactions, specifically N—H⋯O=S interaction, and intermolecular N—H⋯O=C hydrogen bonds. These interactions are crucial in understanding the molecular structure and reactivity of such compounds (Gelbrich et al., 2011).
Synthesis and Characterization
- Synthesis Methods : The synthesis of related compounds like 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide was described by Kimber et al. (2003), highlighting the steps and methodologies involved in creating such complex molecules. This research contributes to the understanding of the synthetic routes for similar compounds (Kimber et al., 2003).
Potential Applications
- Pharmaceutical Applications : Research on Tetrahydroisoquinoline derivatives, such as those studied by Parmee et al. (2000), showed their role as potent human beta3 adrenergic receptor agonists. This is significant as it indicates potential therapeutic applications of such compounds in medicine (Parmee et al., 2000).
- Antimicrobial Efficacy : A study by Iosr Journals, Vora, and Vora (2012) explored the antimicrobial efficacy of quinoline-based compounds. This research indicates the potential of such compounds in developing new antimicrobial agents (Iosr Journals et al., 2012).
Spectroscopic Analysis
- Fluorescence Properties : The research by Yoshida, Moriyama, and Taniguchi (1992) on 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride highlights its use as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential spectroscopic applications for similar compounds (Yoshida et al., 1992).
Bioorganic Studies
- Cognitive Enhancing Properties : Research on SB-399885, a compound with structural similarities, demonstrated cognitive enhancing properties in aged rat models. Such studies hint at the neurological implications of similar compounds (Hirst et al., 2006).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-3-15-25-16-4-5-21-18-20(8-11-23(21)25)12-14-24-29(26,27)17-13-19-6-9-22(28-2)10-7-19/h6-11,18,24H,3-5,12-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEDCTMUQINNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


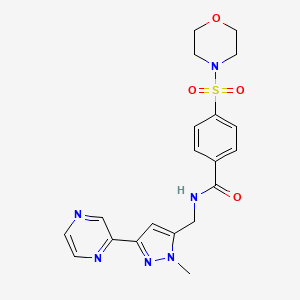
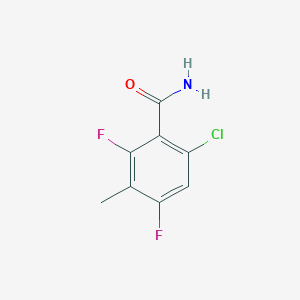
![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2387408.png)
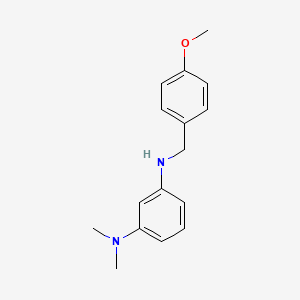
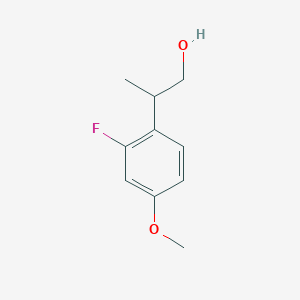


![N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2387421.png)
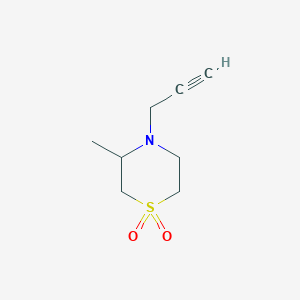
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)
![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2387425.png)